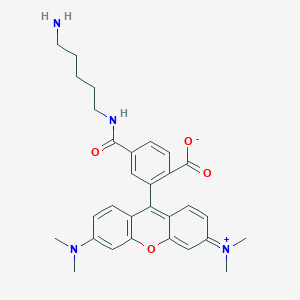

6-TAMRA cadaverine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)25-16-19(8-11-22(25)30(36)37)29(35)32-15-7-5-6-14-31/h8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJPPPDPDBPNAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCN)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-TAMRA Cadaverine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the chemical and physical properties of 6-TAMRA cadaverine (B124047), a widely utilized fluorescent probe. This document includes key quantitative data, detailed experimental methodologies for its application in biomolecule labeling and enzyme assays, and visualizations of these experimental workflows.

Core Chemical and Physical Properties

6-TAMRA (6-carboxytetramethylrhodamine) cadaverine is a bright, orange-red fluorescent dye functionalized with a primary amine. This amine group allows for its covalent attachment to biomolecules, making it a valuable tool for a variety of research applications. It is a purified single isomer, which offers advantages in terms of chromatographic purity and consistency in labeling reactions compared to mixed isomer preparations.[1]

The primary applications of 6-TAMRA cadaverine include its use as a fluorescent label for proteins, peptides, and other molecules containing carboxylic acid groups, and as a substrate for transglutaminase enzymes.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound. It is important to note that the molecular weight can vary depending on the salt form in which the compound is supplied.

| Property | Value | Notes |

| Molecular Formula | C₃₀H₃₄N₄O₄ | For the free base.[2] |

| Molecular Weight (Free Base) | 514.63 g/mol | [2][4] |

| Molecular Weight (TFA Salt) | 627.24 g/mol | As the trifluoroacetate (B77799) salt.[1][5] |

| Molecular Weight (Other Salt) | 742.66 g/mol | As reported by some suppliers.[6] |

| Excitation Maximum (λex) | ~552 - 553 nm | [1][6] |

| Emission Maximum (λem) | ~575 - 578 nm | [1][6] |

| Molar Extinction Coefficient (ε) | ~89,000 - 90,000 M⁻¹cm⁻¹ | In methanol.[1][6] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | For TAMRA dyes in general.[7] |

| Solubility | Soluble in DMSO, DMF, and Methanol | [1] |

Experimental Protocols

Labeling of Carboxylic Acid-Containing Biomolecules via EDC Chemistry

This compound can be covalently coupled to carboxylic acid groups on biomolecules such as proteins and peptides using a carbodiimide (B86325) crosslinker like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The following is a general protocol for this procedure.

Materials:

-

This compound

-

Biomolecule of interest (e.g., protein with accessible carboxyl groups)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, to increase efficiency)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or hydroxylamine

-

Purification column (e.g., desalting column or size-exclusion chromatography)

Protocol:

-

Biomolecule Preparation: Dissolve the biomolecule containing carboxylic acid groups in the Activation Buffer at a concentration of 1-10 mg/mL.

-

Activation of Carboxylic Acids:

-

Add EDC to the biomolecule solution to a final concentration of 2-10 mM.

-

(Optional) Add NHS or sulfo-NHS to a final concentration of 5-20 mM.

-

Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Coupling of this compound:

-

Dissolve this compound in a minimal amount of DMSO or DMF.

-

Add the dissolved this compound to the activated biomolecule solution. A molar excess of the dye (e.g., 10- to 50-fold) over the biomolecule is typically used.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

-

Incubate the reaction for 2 hours at room temperature, protected from light.

-

-

Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming unreacted EDC. Incubate for 15 minutes.

-

Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

-

Storage: Store the purified, labeled biomolecule at 4°C or -20°C, protected from light.

Transglutaminase Activity Assay

This compound can serve as a fluorescent amine donor substrate for transglutaminase (TGase) enzymes. The incorporation of the fluorescent cadaverine derivative into a protein substrate by TGase leads to an increase in fluorescence polarization or can be quantified after separation of the labeled protein from the unreacted probe.

Materials:

-

This compound

-

Transglutaminase enzyme (e.g., tissue transglutaminase, microbial transglutaminase)

-

Amine-acceptor protein substrate (e.g., N,N-dimethylcasein)

-

Assay Buffer: Tris buffer (e.g., 50 mM, pH 7.5) containing CaCl₂ (e.g., 5 mM) and a reducing agent (e.g., 1 mM DTT)

-

Stop Solution: EDTA solution (e.g., 50 mM) to chelate Ca²⁺ and inactivate the enzyme

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the amine-acceptor protein substrate (e.g., 10 mg/mL N,N-dimethylcasein) in the Assay Buffer.

-

Prepare a stock solution of the transglutaminase enzyme in the Assay Buffer.

-

-

Set up the Reaction:

-

In the wells of a 96-well black microplate, add the Assay Buffer.

-

Add the amine-acceptor protein substrate to a final concentration of 0.1-1 mg/mL.

-

Add this compound to a final concentration of 10-100 µM.

-

-

Initiate the Reaction:

-

Add the transglutaminase enzyme to the wells to initiate the reaction. Include a negative control with no enzyme.

-

The final reaction volume is typically 100-200 µL.

-

-

Incubation: Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes). The incubation time can be optimized based on the enzyme activity.

-

Stop the Reaction: Add the Stop Solution to each well to terminate the enzymatic reaction.

-

Detection and Analysis:

-

Method A (Fluorescence Intensity): Measure the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for 6-TAMRA (e.g., Ex: 550 nm, Em: 580 nm). An increase in fluorescence intensity of the protein-bound dye compared to the free dye may be observed.

-

Method B (Separation-based): Separate the labeled protein from the unreacted this compound using techniques like protein precipitation (e.g., with trichloroacetic acid) followed by centrifugation, or by running the samples on an SDS-PAGE gel and visualizing the fluorescently labeled protein bands.

-

-

Data Analysis: Quantify the transglutaminase activity by comparing the fluorescence of the reaction samples to a standard curve or by calculating the rate of incorporation of the fluorescent probe.

References

- 1. A fluorescent substrate of transglutaminase for detection and characterization of glutamine acceptor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. biotium.com [biotium.com]

- 4. A non-radioactive dot-blot assay for transglutaminase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A direct fluorometric assay for tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. empbiotech.com [empbiotech.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of 6-TAMRA Cadaverine

This guide provides a comprehensive overview of the spectral properties of 6-TAMRA (6-Carboxytetramethylrhodamine) cadaverine (B124047), a widely used fluorescent probe in biological research. Designed for researchers, scientists, and professionals in drug development, this document details the key spectral characteristics, experimental protocols for its use, and a generalized workflow for bioconjugation and analysis.

Core Spectral and Photophysical Properties

6-TAMRA cadaverine is a derivative of the bright, orange-red fluorophore tetramethylrhodamine. The cadaverine linker provides a primary amine group, making it a valuable building block for creating fluorescent bioconjugates.[1][2][3] It is particularly useful as a fluorescent substrate for transglutaminase, an enzyme that catalyzes the formation of an isopeptide bond between a glutamine residue and a primary amine.[2]

The fluorescence of rhodamine dyes like TAMRA is generally characterized by high quantum yields, excellent photostability, and pH insensitivity in physiological ranges.[] These properties make 6-TAMRA a reliable choice for various applications, including fluorescence microscopy, flow cytometry, and FRET-based assays.[][5][6]

Quantitative Data Summary

The key photophysical properties of this compound and its closely related derivatives are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.

| Property | This compound | 6-TAMRA NHS Ester (for comparison) | Notes |

| Excitation Maximum (λex) | 552 nm[1][2] | 541 - 555 nm[5][7][8][9][10] | The excitation peak is well-suited for common laser lines, such as the 532 nm or 546 nm lines.[5][10] |

| Emission Maximum (λem) | 578 nm[1][2] | 567 - 580 nm[7][8][9][10] | Emits a bright orange-red fluorescence. |

| Molar Extinction Coeff. (ε) | 90,000 cm⁻¹M⁻¹[1] | 78,000 - 92,000 cm⁻¹M⁻¹[5][9][10] | Measured at the absorption maximum. This value is essential for determining the concentration of the dye using absorbance spectroscopy (Beer-Lambert law).[8] |

| Quantum Yield (Φ) | Data not specified | ~0.1[9] | The quantum yield of the NHS ester is provided as a reference; the value for the cadaverine conjugate is expected to be in a similar range. |

| Molecular Weight | 742.66 g/mol [1][2] | 527.53 g/mol [10] | |

| Recommended Solvent | DMSO[1][2] | DMSO, DMF[9][10] | Stock solutions are typically prepared in an anhydrous organic solvent like DMSO before dilution in aqueous buffers for labeling reactions. |

Experimental Protocols

Below are detailed methodologies for the characterization and use of this compound in a typical protein labeling experiment.

Protocol 1: Determination of Fluorescence Spectra

This protocol outlines the steps to measure the excitation and emission spectra of a this compound conjugate.

Materials:

-

This compound-labeled protein (or other biomolecule)

-

Spectrofluorometer

-

Quartz cuvettes

-

Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound conjugate in the desired buffer. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance below 0.05 at the excitation maximum.

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer to excitation mode.

-

Set the excitation wavelength to the known maximum (e.g., 552 nm).

-

Scan a range of emission wavelengths, typically from 20 nm above the excitation wavelength to ~700 nm (e.g., 570 nm to 700 nm).

-

Record the fluorescence intensity at each emission wavelength to generate the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer to emission mode.

-

Set the emission wavelength to the determined maximum (e.g., 578 nm).

-

Scan a range of excitation wavelengths, typically from ~450 nm up to the emission wavelength (e.g., 450 nm to 570 nm).

-

Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum. The peak corresponds to the excitation maximum (λex).

-

-

Data Correction: Ensure that the recorded spectra are corrected for instrument-specific variations in lamp intensity and detector sensitivity across different wavelengths.[11]

Protocol 2: General Protein Labeling via Transglutaminase Activity

This protocol describes a general workflow for labeling a protein containing a reactive glutamine residue with this compound using the enzyme transglutaminase.

Materials:

-

Target protein with accessible glutamine residue(s)

-

This compound, dissolved in DMSO to make a stock solution (e.g., 10 mM)

-

Microbial transglutaminase (mTG)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Desalting column or dialysis equipment for purification

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the target protein (at a final concentration of 1-5 mg/mL) with the reaction buffer.

-

Addition of Reagents: Add this compound from the stock solution to the protein solution. A molar excess of the dye (e.g., 10-20 fold) is typically used.

-

Enzyme Addition: Add transglutaminase to the reaction mixture to initiate the labeling reaction. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours, protected from light.

-

Purification: After incubation, remove the unreacted, free this compound from the labeled protein conjugate. This is critical to reduce background fluorescence and can be achieved using a desalting column, spin filtration, or dialysis against a suitable buffer.[12]

-

Characterization: Confirm the labeling and determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~552 nm (for 6-TAMRA).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for labeling a target protein with this compound and subsequent fluorescence analysis.

References

- 1. This compound | AAT Bioquest [aatbio.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. The National Planetarium | 360 Virtual Tour [planetarium360.nationalmuseum.gov.ph]

- 5. empbiotech.com [empbiotech.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abcam.cn [abcam.cn]

- 9. TAMRA NHS ester, 6-isomer, 150810-69-8 | BroadPharm [broadpharm.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. jascoinc.com [jascoinc.com]

- 12. youdobio.com [youdobio.com]

A Technical Guide to 6-TAMRA Cadaverine: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 6-TAMRA cadaverine (B124047), a fluorescent probe widely utilized in biological research and drug development for the labeling and tracking of biomolecules.

Core Properties of 6-TAMRA Cadaverine

6-TAMRA (Tetramethylrhodamine) cadaverine is a purified, single-isomer fluorescent dye. It belongs to the rhodamine family of dyes and is characterized by its bright orange-red fluorescence. The molecule consists of the 6-TAMRA fluorophore attached to a cadaverine (1,5-diaminopentane) linker. This linker provides a primary amine group, making it a versatile tool for conjugation to various biomolecules.[1][2][3] It is frequently used as a building block for creating fluorescent bioconjugates and serves as a fluorescent substrate for transglutaminase, an enzyme that can label proteins through transamidation.[1][4][5]

The key physicochemical properties of this compound are summarized in the table below. It is important to note that the molecular weight can vary depending on the salt form of the compound.[4][5][6]

| Property | Value | Citations |

| Molecular Formula | C₃₀H₃₄N₄O₄ | [1][7][8] |

| Molecular Weight | 514.62 g/mol | [1][7][8] |

| Molecular Weight (TFA Salt) | 627.24 g/mol | [6] |

| Excitation Maximum (λex) | ~544-552 nm | [4][8] |

| Emission Maximum (λem) | ~571-578 nm | [4][8] |

| Extinction Coefficient | ~90,000 cm⁻¹M⁻¹ | [4] |

| Solubility | DMSO, DMF, MeOH | [6] |

Bioconjugation Workflow

The primary application of this compound is in the fluorescent labeling of target molecules. The cadaverine linker's terminal primary amine allows for covalent attachment to various functional groups on biomolecules such as proteins, peptides, or nucleic acids.

Caption: Workflow for labeling a biomolecule with this compound.

The diagram above illustrates a typical bioconjugation process. This compound and a target biomolecule containing a reactive group (such as a carboxylic acid) are combined. Often, an activating agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is required to facilitate the formation of a stable amide bond.[6][7] Following an incubation period, the resulting mixture contains the desired fluorescently labeled conjugate along with unreacted dye and byproducts. A purification step, such as column chromatography, is then necessary to isolate the final product.[9]

Experimental Protocols

While specific protocols must be optimized for the biomolecule of interest, the following provides a general methodology for labeling proteins with this compound using EDC as a coupling agent. This protocol is adapted from standard amine-carboxylic acid conjugation procedures.

Materials:

-

This compound

-

Target protein with accessible carboxyl groups

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-Hydroxysuccinimide (NHS) (optional, for stabilization)

-

Activation Buffer: MES buffer (0.1 M, pH 4.5-6.0)

-

Coupling Buffer: PBS or Bicarbonate buffer (0.1 M, pH 7.2-8.5)

-

Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column or spin filter for purification

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

-

Prepare a fresh stock solution of EDC in Activation Buffer (e.g., 10 mg/mL). If using NHS, prepare a stock solution as well.

-

Dissolve the target protein in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

-

Activation of Carboxyl Groups (on Protein):

-

Add a molar excess of EDC (and NHS, if used) to the protein solution in Activation Buffer. A typical starting point is a 10-fold molar excess of EDC over the protein.

-

Incubate for 15-30 minutes at room temperature. This step activates the carboxyl groups to form a reactive intermediate.

-

-

Conjugation Reaction:

-

Immediately add the activated protein solution to the this compound solution. Alternatively, if buffer compatibility allows, add the this compound stock directly to the activated protein. The molar ratio of dye to protein often ranges from 5:1 to 20:1 and should be optimized empirically.

-

Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a quenching buffer (e.g., Tris-HCl or hydroxylamine) to terminate the reaction by consuming any unreacted EDC and reactive esters.

-

-

Purification of the Conjugate:

-

Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or using a spin filter with an appropriate molecular weight cutoff.[9]

-

Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for the TAMRA dye).

-

-

Storage:

This technical guide provides foundational information for the use of this compound. Researchers should always consult specific product datasheets and perform necessary optimizations for their particular application.

References

- 1. tenovapharma.com [tenovapharma.com]

- 2. The National Planetarium | 360 Virtual Tour [planetarium360.nationalmuseum.gov.ph]

- 3. bluetigerscientific.com [bluetigerscientific.com]

- 4. This compound | AAT Bioquest [aatbio.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. 5(6)-TAMRA cadaverine [Tetramethylrhodamine 5-(and-6)-carboxamide cadaverine] - 10 mg, 514.6, Peak Area by HPLC ≥95%, 10 mg | Labscoop [labscoop.com]

- 8. biotium.com [biotium.com]

- 9. youdobio.com [youdobio.com]

An In-depth Technical Guide to 6-TAMRA Cadaverine for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-TAMRA cadaverine (B124047), a versatile fluorescent probe, and its application in the site-specific labeling of proteins. Focusing on the enzymatic conjugation mediated by transglutaminase, this document details the underlying chemistry, experimental protocols, and its utility in drug discovery and development.

Introduction to 6-TAMRA Cadaverine

6-Carboxytetramethylrhodamine (6-TAMRA) is a bright, orange-red fluorescent dye known for its photostability.[1] When conjugated with cadaverine, a diamine, it becomes this compound. This derivative possesses a primary amine that serves as a substrate for the enzyme transglutaminase, enabling covalent attachment to proteins.[2][3] This site-specific labeling method offers a significant advantage over traditional amine-reactive labeling (e.g., using NHS esters), which targets lysine (B10760008) residues and the N-terminus less specifically.[4]

Chemical and Spectral Properties

Understanding the physicochemical properties of this compound is crucial for its effective use in protein labeling experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C30H34N4O4 | [5] |

| Molecular Weight | 514.63 g/mol | [5] |

| Excitation Maximum (λex) | ~552 nm | [6] |

| Emission Maximum (λem) | ~578 nm | [6] |

| Extinction Coefficient | ~90,000 cm⁻¹M⁻¹ | [6] |

| Purity (HPLC) | ≥95% | [5] |

| Solubility | Soluble in DMSO | [6] |

The Chemistry of Transglutaminase-Mediated Labeling

Transglutaminases (TGases) are a class of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue in proteins.[7] Microbial transglutaminase (mTG) is particularly useful in biotechnology due to its calcium independence and broad substrate tolerance.[7]

For protein labeling with this compound, the primary amine of the cadaverine moiety acts as an amine donor, reacting with a glutamine residue on the target protein. This reaction is particularly effective when the target protein is engineered to contain a specific glutamine-containing sequence, often referred to as a "Q-tag".[8][9]

Transglutaminase-mediated protein labeling with this compound.

Experimental Protocols

The following sections provide a detailed methodology for the site-specific labeling of a Q-tagged protein with this compound using microbial transglutaminase.

Materials and Reagents

-

Q-tagged protein of interest

-

Microbial transglutaminase (mTG)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 100 mM Tris-HCl, pH 7.4-8.0[2]

-

Quenching Solution: (Optional, e.g., hydroxylamine (B1172632) or excess primary amine)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or similar)[10]

-

SEC Running Buffer: Phosphate-Buffered Saline (PBS) or other buffer compatible with the labeled protein.

Step-by-Step Labeling Protocol

-

Preparation of Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store protected from light at -20°C.

-

Reconstitute the Q-tagged protein in the Labeling Buffer to a concentration of 1-5 mg/mL.

-

Prepare a stock solution of mTG according to the manufacturer's instructions.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the Q-tagged protein, this compound, and mTG. A recommended starting molar ratio is 1:10:0.5 (Protein:Dye:Enzyme). The optimal ratio may need to be determined empirically.

-

The final concentration of the protein in the reaction mixture should ideally be between 10-50 µM.

-

Incubate the reaction mixture at 37°C for 1-2 hours, protected from light.[8]

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a quenching solution can be added. However, for many applications, immediate purification is sufficient.

-

Purification of the Labeled Protein

Purification is essential to remove unreacted this compound and the transglutaminase. Size-exclusion chromatography (SEC) is a common and effective method.[10]

-

Column Equilibration:

-

Equilibrate the SEC column with at least 3-5 column volumes of SEC Running Buffer.

-

-

Sample Loading and Elution:

-

Load the entire reaction mixture onto the equilibrated SEC column.

-

Elute the sample with the SEC Running Buffer. The labeled protein, having a higher molecular weight, will elute first, while the smaller, unreacted dye and enzyme will elute later.

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor the absorbance at 280 nm (for protein) and ~552 nm (for 6-TAMRA).

-

Pool the fractions containing the labeled protein (i.e., those with absorbance at both wavelengths).

-

Workflow for transglutaminase-mediated protein labeling.

Applications in Drug Discovery and Development

The site-specific labeling of proteins with this compound has numerous applications in the pharmaceutical industry.

Antibody-Drug Conjugates (ADCs)

A significant application is in the development of ADCs.[11] By engineering a Q-tag into a specific site on an antibody, this compound can be used as a fluorescent analog to optimize conjugation conditions before attaching a cytotoxic drug. This ensures a homogenous product with a defined drug-to-antibody ratio (DAR).[11]

High-Throughput Screening (HTS)

Fluorescently labeled proteins are invaluable in HTS for identifying small molecule inhibitors of protein-protein interactions (PPIs).[12] A protein of interest can be labeled with this compound, and its interaction with a binding partner can be monitored using techniques like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET). A disruption of this interaction by a compound in the screening library can be detected as a change in the fluorescence signal.

Studying Protein-Protein Interactions

Beyond HTS, this compound-labeled proteins can be used in various biophysical assays to characterize PPIs. These include studies on binding affinity, kinetics, and the mechanism of action of potential drug candidates that modulate these interactions.

Conclusion

This compound, in conjunction with microbial transglutaminase, provides a powerful and precise tool for the fluorescent labeling of proteins. Its application in generating site-specifically labeled proteins is instrumental in advancing various aspects of drug discovery and development, from the creation of homogenous ADCs to enabling robust high-throughput screening assays. The detailed protocols and understanding of the underlying principles presented in this guide are intended to facilitate the successful implementation of this technology in the laboratory.

References

- 1. zedira.com [zedira.com]

- 2. Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The National Planetarium | 360 Virtual Tour [planetarium360.nationalmuseum.gov.ph]

- 4. youdobio.com [youdobio.com]

- 5. tenovapharma.com [tenovapharma.com]

- 6. bluetigerscientific.com [bluetigerscientific.com]

- 7. Engineered, highly reactive substrates of microbial transglutaminase enable protein labeling within various secondary structure elements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ISOLATION AND PURIFICATION OF TRANSGLUTAMINASE 1 USING BIOCHEMICAL TECHNIQUES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibody and antibody fragments site-specific conjugation using new Q-tag substrate of bacterial transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. vectorlabs.com [vectorlabs.com]

The Principle of 6-TAMRA Cadaverine in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxytetramethylrhodamine (6-TAMRA) cadaverine (B124047) is a highly versatile, fluorescent dye-amine conjugate that has become an indispensable tool in the field of bioconjugation. Its bright orange-red fluorescence, good photostability, and, most importantly, the presence of a primary amine on the cadaverine linker, make it a valuable reagent for labeling a wide array of biomolecules. This technical guide provides a comprehensive overview of the core principles of 6-TAMRA cadaverine in bioconjugation, including its chemical properties, reaction mechanisms, detailed experimental protocols, and applications in cellular and molecular biology.

Core Principles of this compound

This compound consists of the 6-TAMRA fluorophore attached to a five-carbon diamine linker (cadaverine). The terminal primary amine of the cadaverine moiety serves as the reactive handle for conjugation to various functional groups on target biomolecules. This allows for the stable incorporation of the fluorescent TAMRA dye, enabling sensitive detection and visualization.

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of this compound is presented in the table below. These properties are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Reference(s) |

| Molecular Weight | ~514.6 g/mol | [1][2] |

| Excitation Maximum (λex) | 552 - 555 nm | [3][4] |

| Emission Maximum (λem) | 578 - 580 nm | [3][4] |

| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ in methanol | [5] |

| Quantum Yield (Φ) | 0.1 - 0.3 (highly solvent and conjugate dependent) | [6] |

| Solubility | Soluble in DMSO, DMF, and water | [1] |

Bioconjugation Chemistries

The primary amine of this compound can be utilized in several bioconjugation strategies to label proteins, peptides, nucleic acids, and other biomolecules. The three most common methods are:

-

Carbodiimide-mediated coupling to carboxylic acids: This is the most widely used method for labeling proteins and peptides through their aspartic acid and glutamic acid residues or C-terminus.

-

Transglutaminase-mediated labeling: This enzymatic approach allows for site-specific labeling of proteins containing accessible glutamine residues.

-

Reductive amination with aldehydes and ketones: This method is particularly useful for labeling glycoproteins after periodate (B1199274) oxidation of their carbohydrate moieties.

Carbodiimide-Mediated Coupling to Carboxylic Acids

This method involves the activation of a carboxyl group on the target biomolecule with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of this compound to form a stable amide bond. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can improve the efficiency of the reaction by converting the O-acylisourea intermediate into a more stable NHS ester.[7]

References

- 1. planetarium360.nationalmuseum.gov.ph [planetarium360.nationalmuseum.gov.ph]

- 2. tenovapharma.com [tenovapharma.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. abcam.cn [abcam.cn]

- 5. This compound | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of 6-TAMRA Cadaverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-TAMRA cadaverine (B124047), a widely utilized fluorescent probe in biological research and drug development. Understanding the solubility of this reagent is critical for the preparation of stock solutions, ensuring experimental reproducibility, and obtaining reliable data in various applications such as fluorescence microscopy, flow cytometry, and high-throughput screening.

Core Topic: Solubility of 6-TAMRA Cadaverine

6-Carboxytetramethylrhodamine (6-TAMRA) cadaverine is a derivative of the rhodamine dye, featuring a reactive primary amine. This functional group allows for its conjugation to various biomolecules. Its solubility is a key factor in its practical application.

Qualitative Solubility

Multiple sources consistently report that this compound is soluble in several common laboratory solvents. The primary recommended solvent is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Other solvents in which solubility has been noted include dimethylformamide (DMF) and methanol (B129727) (MeOH).[1]

Quantitative Solubility Data

For practical laboratory use, a stock solution of 10 mM this compound in DMSO can be prepared by dissolving 10 mg of the compound in 1.347 mL of DMSO.[3] This concentration is suitable for most downstream applications and serves as a reliable starting point.

Data Presentation: Solubility Summary

For clarity and ease of comparison, the known solubility characteristics of this compound are summarized in the table below.

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3] | Not specified. A 10 mM stock solution is readily prepared.[3] | The recommended solvent for preparing stock solutions. |

| Dimethylformamide (DMF) | Soluble[1] | Not specified. | An alternative polar aprotic solvent. |

| Methanol (MeOH) | Soluble[1] | Not specified. | A polar protic solvent option. |

Experimental Protocols: Determining Solubility

For researchers requiring precise quantitative solubility data for their specific experimental conditions, a standard shake-flask method followed by analytical quantification is recommended.

Protocol: Shake-Flask Method for Solubility Determination in DMSO

This protocol outlines a general procedure to determine the equilibrium solubility of this compound in DMSO.

Materials:

-

This compound

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatic shaker

-

Microcentrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of DMSO in a sealed vial.

-

Equilibration: Agitate the mixture using a vortex mixer and then place it in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Prepare a series of dilutions of the supernatant with DMSO.

-

Quantification: Analyze the diluted samples using a calibrated HPLC method to determine the concentration of this compound. A standard curve should be generated using known concentrations of the compound.

-

Calculation: The solubility is the concentration of the compound in the undiluted supernatant.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Solubility Factors

This diagram outlines the logical relationship between the compound, solvents, and the resulting solubility, which is a critical parameter for various applications.

Caption: Factors influencing the application of this compound.

References

The Use of 6-TAMRA Cadaverine in Fluorescent Probe Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxytetramethylrhodamine (6-TAMRA) cadaverine (B124047) is a versatile, amine-reactive fluorescent dye that serves as a critical building block in the development of sophisticated fluorescent probes. As a derivative of the bright and photostable TAMRA fluorophore, it offers a primary amine group via a cadaverine linker, making it particularly suitable for conjugation to biomolecules through various chemical strategies. This guide provides a comprehensive overview of the properties, synthesis, and applications of 6-TAMRA cadaverine-based probes, with a focus on practical experimental protocols and quantitative data to aid researchers in their endeavors.

The core utility of this compound lies in its ability to be site-specifically incorporated into biomolecules. It is a well-established substrate for transglutaminases, enzymes that catalyze the formation of an isopeptide bond between a glutamine residue in a protein or peptide and the primary amine of this compound.[1] This enzymatic labeling approach offers high specificity and is a powerful tool for tagging proteins both in vitro and on the surface of living cells.[2] Additionally, the primary amine of this compound can be coupled to carboxyl groups on biomolecules using carbodiimide (B86325) chemistry, such as that employing EDC and NHS, or to other reactive moieties, expanding its versatility in probe design.[3][4]

This technical guide will delve into the key aspects of working with this compound, from its fundamental photophysical properties to detailed protocols for probe synthesis, purification, and application in various biological assays.

Core Properties of 6-TAMRA and its Conjugates

The spectral properties of 6-TAMRA are a key feature of its utility. It exhibits strong absorption in the green-yellow region of the visible spectrum and emits a bright orange-red fluorescence.[5] These properties are generally maintained upon conjugation to biomolecules, although slight shifts in the excitation and emission maxima can occur depending on the local microenvironment. The quantum yield and fluorescence lifetime of 6-TAMRA conjugates are also sensitive to their environment, a characteristic that can be exploited in the design of responsive probes.[6][7]

Table 1: General Photophysical and Chemical Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (λex) | ~552 - 565 nm | Can vary depending on solvent and conjugation state.[5][8] |

| Emission Maximum (λem) | ~578 - 583 nm | Can vary depending on solvent and conjugation state.[5][8] |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | In aqueous solution.[9] |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | Highly dependent on the local environment and conjugation partner.[5][9] |

| Fluorescence Lifetime (τ) | ~0.5 - 2.5 ns | Can be influenced by quenching effects, such as from adjacent guanine (B1146940) residues in DNA.[6][7] |

| Molecular Weight | ~514.63 g/mol | For the free base. |

| Solubility | Soluble in DMSO and DMF |

Table 2: Quantitative Data for Exemplary 6-TAMRA-Based Probes

| Probe Application | Target | Quantitative Parameter | Value | Reference |

| Transglutaminase Assay | N,N-dimethylcasein | Km for monodansylcadaverine | 14 µM | [2] |

| Transglutaminase Assay | N,N-dimethylcasein | Km for N,N-dimethylcasein | 5 µM | [2] |

| DNA Aptamer Studies | DNA | Fluorescence Lifetime | Two components: one similar to free dye, one quenched | [7] |

| Peptide Labeling | Synthetic Peptides | Quantum Yield | 0.3 - 0.5 | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and application of this compound-based fluorescent probes.

Protocol 1: Synthesis of a 6-TAMRA Labeled Peptide via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a peptide containing a carboxylic acid group (e.g., at the C-terminus or on an aspartic or glutamic acid side chain) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

Peptide with a free carboxyl group

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES buffer, pH 6.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

-

Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Activation of Carboxyl Groups:

-

Prepare fresh stock solutions of EDC (100 mg/mL) and NHS (100 mg/mL) in anhydrous DMF or DMSO.

-

Add a 5 to 10-fold molar excess of EDC and NHS to the peptide solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

-

-

Conjugation with this compound:

-

Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

-

Add a 1.5 to 3-fold molar excess of the this compound solution to the activated peptide solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

-

-

Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purification of the Labeled Peptide:

-

Purify the 6-TAMRA labeled peptide using RP-HPLC.

-

Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is typically effective. The optimal gradient will depend on the hydrophobicity of the peptide.

-

Detection: Monitor the elution profile at both 220 nm (for the peptide backbone) and 555 nm (for the TAMRA dye).

-

Collect the fractions containing the dual-wavelength absorbing peak corresponding to the labeled peptide.

-

-

Characterization and Storage:

-

Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Lyophilize the purified, labeled peptide.

-

Store the lyophilized product at -20°C or -80°C, protected from light.

-

Protocol 2: Transglutaminase-Mediated Protein Labeling

This protocol outlines a general method for labeling a protein containing a transglutaminase recognition sequence (Q-tag) with this compound.

Materials:

-

Protein of interest containing a transglutaminase substrate sequence (e.g., a "Q-tag").

-

Microbial or tissue transglutaminase (TGase).

-

This compound.

-

TGase Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 1 mM DTT.

-

Stop Solution: 50 mM EDTA.

-

Purification: Size-exclusion chromatography (e.g., a desalting column) or dialysis.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the target protein (to a final concentration of 10-50 µM) and this compound (to a final concentration of 100-500 µM) in the TGase reaction buffer.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding TGase to a final concentration of 0.1-1 U/mL.

-

Incubate the reaction mixture at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.

-

-

Stopping the Reaction: Add the stop solution to chelate the Ca²⁺ ions, thereby inactivating the TGase.

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound and the TGase by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Alternatively, dialyze the reaction mixture against the storage buffer.

-

-

Characterization and Storage:

-

Confirm the labeling by SDS-PAGE, visualizing the gel under UV light to detect the fluorescently labeled protein band.

-

Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the TAMRA dye at 555 nm.

-

Store the purified, labeled protein at 4°C for short-term use or at -80°C for long-term storage.

-

Applications in Signaling Pathway Analysis

Fluorescent probes derived from this compound are valuable tools for elucidating signaling pathways, particularly in the context of G protein-coupled receptors (GPCRs). A ligand for a GPCR can be labeled with this compound to create a fluorescent probe that allows for the direct visualization and quantification of ligand-receptor binding.

GPCR Ligand Binding and Downstream Signaling

The binding of a fluorescently labeled agonist to a GPCR can initiate a cascade of intracellular events. For instance, the activation of a Gq-coupled GPCR leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream events can be monitored using other reporter systems in conjunction with the 6-TAMRA labeled ligand to build a comprehensive picture of the signaling pathway.[10]

Conclusion

This compound is a powerful and versatile reagent for the development of fluorescent probes. Its bright and photostable fluorescence, combined with a reactive primary amine, enables its site-specific incorporation into a wide range of biomolecules. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies of biological systems and in the development of novel diagnostics and therapeutics. By understanding the principles of probe synthesis, purification, and application, scientists can leverage the unique properties of this compound to gain deeper insights into complex biological processes.

References

- 1. Protein Labeling - Products - Zedira GmbH [zedira.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Biotechnological Applications of Transglutaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. lifetein.com [lifetein.com]

- 10. resources.revvity.com [resources.revvity.com]

Tetramethylrhodamine (TMR) Dyes: A Technical Guide for Research Applications

Tetramethylrhodamine (TMR) and its derivatives are a class of highly fluorescent xanthene dyes that have become indispensable tools in biological research. Characterized by their bright orange-red fluorescence, high quantum yields, and good photostability, TMR-based fluorophores are widely used for labeling proteins, nucleic acids, and other biomolecules for visualization and quantification in a variety of applications. This guide provides an in-depth overview of their properties, applications, and relevant experimental protocols.

Core Photophysical Properties

TMR dyes exhibit strong absorption in the green region of the visible spectrum and emit bright orange-red fluorescence. Their relatively high photostability compared to other fluorophores like fluorescein (B123965) makes them suitable for demanding applications such as confocal microscopy. The key photophysical properties of common TMR derivatives are summarized below.

| Derivative | Ex (nm) | Em (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |

| TMR | ~546 | ~575 | ~95,000 | ~0.37 |

| TRITC | ~557 | ~576 | ~85,000 | ~0.29 |

| TMRM | ~548 | ~573 | ~90,000 | > 0.30 |

| TMRE | ~549 | ~574 | ~95,000 | > 0.30 |

Note: Exact spectral properties can vary depending on the solvent, pH, and conjugation state.

Key Applications and Methodologies

The versatility of TMR chemistry allows for its use in a broad range of research applications, from simple staining to complex functional assays.

Covalent Labeling of Biomolecules

One of the most common applications of TMR is the covalent labeling of proteins, particularly antibodies, for use in immunofluorescence and other immunoassays. This is typically achieved using amine-reactive derivatives like TMR-NHS ester or TRITC (tetramethylrhodamine isothiocyanate), which form stable covalent bonds with primary amines (e.g., the side chain of lysine (B10760008) residues) on the target protein.

The following diagram outlines the typical workflow for labeling an antibody with an amine-reactive TMR dye.

Caption: Workflow for covalent labeling of an antibody with a TMR derivative.

Materials:

-

Antibody (1-5 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)

-

TMR-NHS ester (e.g., 5(6)-TAMRA, SE)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Antibody Preparation: Ensure the antibody is in a buffer free of primary amines (e.g., Tris) or ammonium (B1175870) salts, as these will compete with the labeling reaction. PBS is a suitable buffer.

-

Dye Preparation: Immediately before use, dissolve the TMR-NHS ester in DMSO to a concentration of 10 mg/mL.

-

Reaction:

-

Slowly add a calculated amount of the dissolved dye to the antibody solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to antibody.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Equilibrate a size-exclusion chromatography column (e.g., a spin column packed with Sephadex G-25) with PBS.

-

Apply the reaction mixture to the column.

-

Centrifuge (or use gravity flow) to separate the larger, labeled antibody from the smaller, unconjugated dye molecules. The labeled antibody will elute first in a distinct colored band.

-

-

Characterization:

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for TMR).

-

Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:

-

Protein Conc. (M) = [A280 - (A_max * CF)] / ε_protein

-

Dye Conc. (M) = A_max / ε_dye

-

DOL = Dye Conc. / Protein Conc.

-

Where A280 and A_max are the absorbances, CF is the correction factor for dye absorbance at 280 nm (~0.3), and ε is the molar extinction coefficient for the protein and dye, respectively. An optimal DOL is typically between 2 and 7.

-

-

Measuring Mitochondrial Membrane Potential

Cationic, lipophilic TMR derivatives such as Tetramethylrhodamine Methyl Ester (TMRM) and Tetramethylrhodamine Ethyl Ester (TMRE) are widely used to assess mitochondrial health. These dyes accumulate in the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential (ΔΨm). In healthy, polarized mitochondria, the dyes accumulate and exhibit bright fluorescence. If the membrane potential collapses, as occurs during apoptosis or cellular stress, the dyes are no longer retained and the fluorescence signal diminishes.

The following diagram illustrates the principle of using TMRM/TMRE to detect changes in mitochondrial membrane potential during apoptosis.

Caption: Use of TMRM/TMRE to report on mitochondrial depolarization during apoptosis.

Materials:

-

Live cells cultured on coverslips or imaging plates

-

TMRM stock solution (e.g., 1 mM in DMSO)

-

Culture medium or appropriate imaging buffer (e.g., HBSS)

-

Fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine set)

Procedure:

-

Prepare Staining Solution: Dilute the TMRM stock solution in pre-warmed culture medium to a final working concentration. A typical starting concentration is 20-100 nM. The optimal concentration should be determined empirically for each cell type.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the TMRM staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing (Optional but Recommended):

-

Remove the staining solution.

-

Wash the cells once or twice with pre-warmed imaging buffer to remove excess dye and reduce background fluorescence.

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope.

-

Use excitation and emission wavelengths appropriate for TMR (e.g., Ex: 540-560 nm, Em: 570-600 nm).

-

Healthy cells will exhibit bright punctate staining corresponding to polarized mitochondria. Cells undergoing apoptosis will show a marked decrease in fluorescence intensity.

-

Advantages and Disadvantages

TMR dyes offer a balanced profile of properties, but it is important to choose a fluorophore based on the specific experimental requirements.

The following diagram compares the key features of TMR dyes with Fluorescein (FITC), another common green fluorophore, and Cyanine 3 (Cy3), a spectrally similar dye.

A Technical Guide to the Function and Application of Cadaverine Linkers in Fluorescent Probes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linkers in Fluorescent Probe Design

Fluorescent probes are indispensable tools in biological research and drug development, enabling the visualization and quantification of specific biomolecules and cellular processes. The efficacy of a probe is determined not only by its fluorophore but also by the linker that connects it to a targeting moiety or a reactive group. An ideal linker should be stable, biocompatible, and not interfere with the probe's function. The cadaverine (B124047) linker, a simple five-carbon diamine, has emerged as a crucial component in modern probe design, primarily due to its utility in specific enzymatic and chemical conjugation strategies.

This guide provides a detailed examination of the function of cadaverine linkers, their application in probe development, and the experimental methodologies for their use.

Core Function of the Cadaverine Linker

Cadaverine, or 1,5-diaminopentane, is a flexible, hydrophilic aliphatic chain with a primary amine at each end. One amine serves as the attachment point for a fluorophore, while the other terminal amine acts as a reactive handle for conjugation to a target molecule.

The most prominent function of the cadaverine linker is its role as a substrate for transglutaminases (TGs) , a family of enzymes that catalyze the formation of isopeptide bonds. Specifically, tissue transglutaminase (TG2) facilitates a reaction between the primary amine of the cadaverine linker and the γ-carboxamide group of a glutamine residue on a target protein. This enzymatic reaction creates a stable, covalent bond, allowing for the specific and targeted labeling of proteins that are substrates for TG2.

Key Functions:

-

Enzymatic Recognition: The terminal primary amine is a specific recognition motif for transglutaminases, enabling targeted covalent labeling of proteins.

-

Bioconjugation Handle: It serves as a versatile nucleophilic handle for conjugation to various electrophilic groups on biomolecules.

-

Spacer Arm: The five-carbon chain provides spatial separation between the fluorophore and the target molecule, which can help minimize quenching and steric hindrance, thereby preserving the functionality of both the dye and the target.

Applications in Probe Development

The unique properties of the cadaverine linker have led to its use in a variety of advanced fluorescent probes for imaging and diagnostics.

Probes for Transglutaminase Activity

The most direct application is in the design of activity-based probes for TGs. In this design, a fluorophore is attached to cadaverine. When this probe is introduced to a system with active TG, the enzyme covalently attaches the entire probe to its protein substrates. This results in the accumulation of fluorescence in regions of high TG activity, allowing for real-time visualization of the enzyme's function in live cells or tissues. For example, dansylcadaverine (B154855) has long been used as a fluorescent substrate to measure TG activity.

Labeling of Extracellular Matrix and Cell Surfaces

Transglutaminases are known to crosslink proteins in the extracellular matrix (ECM). Fluorescent cadaverine derivatives can be used to label these newly crosslinked sites, providing a method to visualize ECM remodeling, wound healing, and disease processes like fibrosis. Similarly, they can be used to tag cell surface proteins that are substrates for TGs, enabling the study of cell adhesion and migration.

Site-Specific Protein Labeling

For proteins that are known TG substrates, the cadaverine linker allows for site-specific labeling at glutamine residues. This is highly advantageous compared to random labeling strategies (e.g., targeting lysines), as it yields a homogeneously labeled protein population, which is critical for quantitative and structural studies.

Quantitative Data of Common Cadaverine-Linked Fluorophores

The selection of a fluorophore is critical for probe performance. The table below summarizes the spectral properties of common dyes conjugated to cadaverine.

| Fluorophore | Ex (nm) | Em (nm) | Quantum Yield | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Application Notes |

| Dansyl Cadaverine | 335-340 | 500-525 | Variable (solvent-dependent) | ~4,600 | Environment-sensitive probe; classic TG substrate. |

| 5-FAM Cadaverine | ~494 | ~520 | ~0.9 | ~83,000 | Bright, green-emitting probe for TG activity. |

| 5-TAMRA Cadaverine | ~546 | ~579 | ~0.1 | ~91,000 | Orange-red emitting probe, often used in multiplex imaging. |

| Sulfo-Cyanine5 Cadaverine | ~646 | ~662 | ~0.2 | ~250,000 | Bright, far-red emitting probe suitable for in vivo imaging. |

Experimental Protocols

General Protocol for Synthesis of a Fluorophore-Cadaverine Conjugate

This protocol describes a general method for conjugating an amine-reactive fluorophore (e.g., an NHS ester) to monodansylcadaverine.

Workflow Diagram: Probe Synthesis

Caption: General workflow for synthesizing a fluorophore-cadaverine probe.

Methodology:

-

Dissolution: Dissolve the amine-reactive fluorophore (1 equivalent) and a monodansylcadaverine (e.g., Boc-cadaverine, 1.2 equivalents) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (3-4 equivalents) to the reaction mixture to deprotonate the amine and facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours, protected from light. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

-

Purification: Upon completion, purify the protected conjugate using column chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Deprotection: Treat the purified, protected conjugate with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc protecting group, exposing the terminal primary amine.

-

Final Purification: Purify the final deprotected fluorophore-cadaverine probe by RP-HPLC and confirm its identity and purity via mass spectrometry and NMR.

Protocol for Labeling Proteins with a Cadaverine Probe via Transglutaminase 2 (TG2)

This protocol outlines the steps for labeling a target protein containing accessible glutamine residues using a fluorescent cadaverine probe and recombinant TG2.

Mechanism Diagram: TG2-Mediated Labeling

Caption: Mechanism of transglutaminase-catalyzed protein labeling.

Methodology:

-

Reaction Buffer: Prepare a reaction buffer suitable for TG2 activity, typically 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂ and 1 mM DTT.

-

Reactants: In a microcentrifuge tube, combine the target protein (at a final concentration of 1-5 µM), the fluorophore-cadaverine probe (20-100 µM), and recombinant TG2 (50-100 µg/mL).

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The optimal time may need to be determined empirically based on the protein substrate.

-

Quenching: Stop the reaction by adding a chelating agent like EDTA to a final concentration of 20 mM. This sequesters the Ca²⁺ ions required for TG2 activity.

-

Analysis: Analyze the labeling efficiency by SDS-PAGE followed by in-gel fluorescence scanning. A fluorescent band should appear at the molecular weight of the target protein. The specificity of labeling can be confirmed by running a control reaction without TG2.

-

Removal of Excess Probe: If necessary, remove the unreacted probe from the labeled protein using size-exclusion chromatography or dialysis.

Conclusion

The cadaverine linker is a powerful and versatile tool in the design of fluorescent probes. Its primary utility as a transglutaminase substrate enables the specific, enzyme-mediated labeling of proteins, offering a level of precision that is difficult to achieve with conventional bioconjugation chemistries. By providing a robust handle for both enzymatic and chemical conjugation, the cadaverine linker facilitates the development of sophisticated probes for visualizing cellular processes, diagnosing diseases, and advancing our understanding of protein function. Researchers can leverage the protocols and data presented in this guide to effectively incorporate cadaverine-based probes into their experimental workflows.

photophysical properties of 6-TAMRA fluorophore

An In-Depth Technical Guide to the Photophysical Properties of 6-TAMRA Fluorophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxytetramethylrhodamine (6-TAMRA) is a bright, orange-red fluorescent dye belonging to the rhodamine family. As a single, pure isomer of carboxytetramethylrhodamine, it offers high reproducibility, making it a preferred choice for labeling nucleotides and nucleic acids in sensitive biological applications.[1][2][3] 6-TAMRA is widely utilized for the preparation of bioconjugates, particularly fluorescent antibodies and avidin (B1170675) derivatives for immunochemistry, and as a label for oligonucleotides in automated DNA sequencing.[1][2][4] Its excitation band is well-suited for common laser lines, such as 532 nm or 546 nm.[1][2] This guide provides a detailed overview of its core photophysical properties, experimental protocols for its characterization, and its application in key biochemical assays.

Core Photophysical Properties

The utility of a fluorophore is defined by its photophysical parameters. These properties for 6-TAMRA are summarized below, with values that can vary depending on the solvent, pH, and conjugation state.

Summary of Quantitative Data

| Property | Value | Notes |

| Excitation Maximum (λex) | ~540 - 557 nm | Varies with solvent and conjugation. For example, 540 nm in MeOH, 553 nm as an acid, and 557 nm when conjugated to an oligonucleotide.[1][5][6] |

| Emission Maximum (λem) | ~565 - 583 nm | Varies with solvent and conjugation. For example, 565 nm in MeOH, 575 nm as an acid, and 583 nm when conjugated to an oligonucleotide.[1][5][6] |

| Molar Extinction Coefficient (ε) | 84,000 - 95,000 M⁻¹cm⁻¹ | A high value indicates efficient photon absorption.[3][7][8] |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | Represents the efficiency of converting absorbed photons into emitted photons. This value is highly dependent on the local environment and conjugation state.[7][9] |

| Fluorescence Lifetime (τ) | 1.9 - 2.7 ns | The average time the molecule spends in the excited state. This is for a DNA conjugate.[10] |

| Molecular Weight | ~430.46 g/mol | For the free acid form.[1][2] |

Key Applications

6-TAMRA's robust photophysical properties make it suitable for a variety of applications:

-

Bioconjugation: It is frequently used to label proteins, peptides, and nucleotides.[1][2] The succinimidyl ester (SE) derivative of 6-TAMRA readily reacts with primary amines on biomolecules to form stable covalent bonds.[11][12][13]

-

Förster Resonance Energy Transfer (FRET): 6-TAMRA is a common acceptor for donor fluorophores like 6-Carboxyfluorescein (6-FAM).[14] FRET is a distance-dependent phenomenon used to study molecular interactions.[14]

-

Real-Time PCR: In probes like TaqMan, 6-TAMRA can act as a quencher for a reporter dye.[14]

-

Immunohistochemistry and Immunofluorescence: Its bright and photostable fluorescence is ideal for imaging applications.[1][2][12]

Experimental Protocols

Accurate characterization of fluorophores is critical for reliable experimental results. The following are detailed methodologies for key experiments related to 6-TAMRA.

Protocol 1: Labeling of Proteins with 6-TAMRA NHS Ester

This protocol describes a general method for conjugating 6-TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on proteins, such as antibodies.[11]

Materials:

-

6-TAMRA NHS Ester

-

Protein to be labeled (e.g., IgG antibody)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 8.3)

-

Desalting column for purification

Methodology:

-

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of approximately 2.5 mg/mL.[13] Buffers containing primary amines (like Tris) should not be used as they will compete for reaction with the NHS ester.[11]

-

Prepare Dye Stock Solution: Allow the vial of 6-TAMRA NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO.[11]

-

Reaction: Add the dye stock solution to the protein solution. A common starting point is a molar ratio of 5-10 moles of dye for every mole of protein.[11]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[11]

-

Purification: Remove the unreacted, free dye from the labeled protein conjugate using a desalting or spin column.[11]

-

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C.[11][13]

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

The comparative method is a reliable way to determine the fluorescence quantum yield (ΦF) of a sample by comparing it to a standard with a known quantum yield.[15]

Materials:

-

Test sample (e.g., 6-TAMRA conjugate)

-

Standard sample with known quantum yield in a similar spectral range

-

Solvent (the same for both test and standard)

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer

-

10 mm path length cuvettes

Methodology:

-

Prepare Solutions: Prepare a series of dilutions for both the test sample and the standard sample in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[15]

-

Measure Absorbance: Record the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.[15]

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the fluorescence spectrometer, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for all measurements.[15]

-

Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[15]

-

Plot Data: For both the test and standard samples, plot the integrated fluorescence intensity versus absorbance.[15]

-

Calculate Quantum Yield: The quantum yield of the test sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where ST denotes the standard and X denotes the test sample, Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[15] If the same solvent is used for both, the refractive index term cancels out.

Protocol 3: Measurement of Fluorescence Lifetime via TCSPC

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining the fluorescence lifetime of a sample.[16] It measures the time delay between a laser pulse exciting the sample and the detection of the emitted photon.[17]

Principle of Operation:

-

Excitation: A high-repetition-rate pulsed laser excites the fluorescent sample.[16]

-

Photon Detection: A sensitive single-photon detector captures the emitted fluorescence photons.

-

Timing: For each detected photon, timing electronics measure the precise arrival time relative to the corresponding excitation laser pulse.[16][18]

-

Histogram Formation: This process is repeated thousands or millions of times, and the arrival times are compiled into a histogram. This histogram represents the probability distribution of photon emission over time, which forms the fluorescence decay curve.[17]

-

Data Fitting: The decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ).[16][17]

Signaling Pathway Example: FRET

Förster Resonance Energy Transfer (FRET) is not a signaling pathway in the biological sense but a physical mechanism often used to probe biological signaling. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[14] The efficiency of this transfer is highly dependent on the distance between the two dyes, typically in the range of 1-10 nm.[19] A common FRET pair is 6-FAM (donor) and 6-TAMRA (acceptor).[14]

Mechanism:

-

The donor (6-FAM) is excited by a light source.

-

If the acceptor (6-TAMRA) is in close proximity, the donor transfers its excitation energy to the acceptor without emitting a photon.

-

The acceptor then fluoresces, emitting light at its own characteristic longer wavelength.

This process is used to monitor changes in molecular proximity, such as protein-protein interactions or conformational changes in a single molecule.[14]

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. 6-TAMRA [6-Carboxytetramethylrhodamine] *CAS 91809-67-5* | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biotium.com [biotium.com]

- 6. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. lifetein.com [lifetein.com]

- 10. benchchem.com [benchchem.com]

- 11. youdobio.com [youdobio.com]

- 12. empbiotech.com [empbiotech.com]

- 13. biotium.com [biotium.com]

- 14. genelink.com [genelink.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. horiba.com [horiba.com]

- 17. youtube.com [youtube.com]

- 18. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00318E [pubs.rsc.org]

An In-depth Technical Guide to the Storage and Handling of 6-TAMRA Cadaverine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential technical details for the proper storage, handling, and use of 6-TAMRA (Tetramethylrhodamine) cadaverine (B124047), a widely utilized fluorescent dye in bioconjugation and molecular labeling. Adherence to these guidelines is critical for ensuring the stability, performance, and safety of the reagent.

Chemical and Physical Properties

6-TAMRA cadaverine is a single-isomer, amine-reactive fluorescent dye. It is frequently used as a building block for creating fluorescent bioconjugates and as a substrate for transglutaminase to label proteins.[1][2][3] The primary amine group of the cadaverine linker allows it to be coupled to molecules containing activated carboxyl groups (like NHS esters) or to be used in reactions involving transamination.[1][4]

The table below summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Weight | ~742.66 g/mol (trifluoroacetate salt) | [1] |

| Appearance | Dark purple or red solid | [5][6] |

| Excitation Maximum (λex) | 544 - 553 nm | [1][4][5] |

| Emission Maximum (λem) | 571 - 578 nm | [1][4][5] |

| Extinction Coefficient | ~90,000 cm⁻¹M⁻¹ | [7] |

| Solubility | DMSO, DMF | [1][4][5] |

Storage and Stability